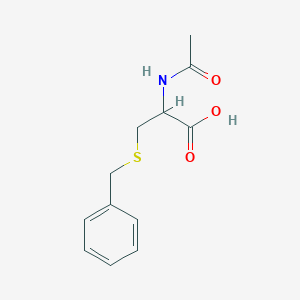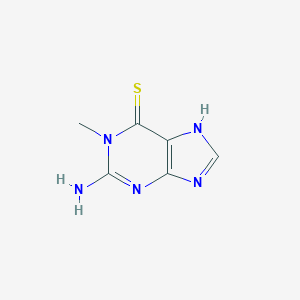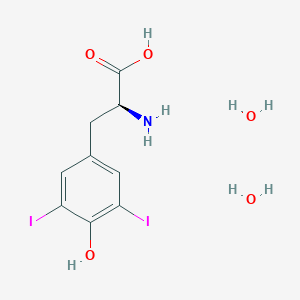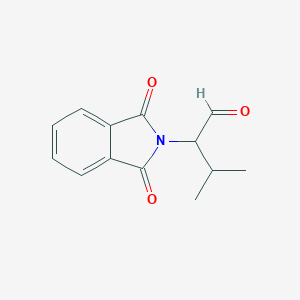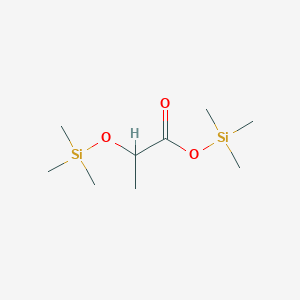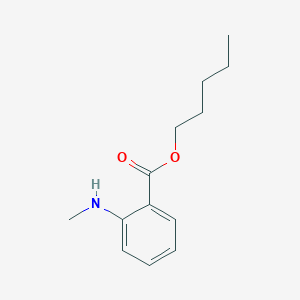
Pentyl 2-(methylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 2-(methylamino)benzoate, also known as PMMA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic drug that has been used as an alternative to MDMA, also known as ecstasy. PMMA is known for its psychoactive effects, which include hallucinations, euphoria, and increased energy. However, due to its potential health risks, PMMA is not approved for human consumption.
Mecanismo De Acción
Pentyl 2-(methylamino)benzoate acts as a serotonin releaser by binding to the serotonin transporter and increasing the release of serotonin. This leads to an increase in serotonin levels in the brain, which can cause feelings of happiness and well-being. However, Pentyl 2-(methylamino)benzoate also has neurotoxic effects, which can cause damage to the brain.
Efectos Bioquímicos Y Fisiológicos
Pentyl 2-(methylamino)benzoate has been shown to have several biochemical and physiological effects. Studies have shown that Pentyl 2-(methylamino)benzoate increases the levels of dopamine, norepinephrine, and serotonin in the brain. This can lead to increased feelings of happiness and well-being. However, Pentyl 2-(methylamino)benzoate has also been shown to have neurotoxic effects, which can cause damage to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentyl 2-(methylamino)benzoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient compound to work with. However, Pentyl 2-(methylamino)benzoate has several limitations, including its potential health risks and neurotoxic effects. Additionally, Pentyl 2-(methylamino)benzoate is not approved for human consumption, which limits its potential use in clinical studies.
Direcciones Futuras
There are several future directions for research on Pentyl 2-(methylamino)benzoate. One direction is to study its potential therapeutic uses, such as its effects on depression and anxiety. Another direction is to study its potential as a tool for studying the central nervous system. Additionally, further research is needed to better understand the neurotoxic effects of Pentyl 2-(methylamino)benzoate and how they can be mitigated.
Métodos De Síntesis
Pentyl 2-(methylamino)benzoate is synthesized by reacting p-anisaldehyde with nitroethane to form 2-nitro-1-(p-methoxyphenyl)propane. This compound is then reduced with tin and hydrochloric acid to form 2-(p-methoxyphenyl)-1-propanol. The final step involves reacting this compound with methylamine and pentyl bromide to form Pentyl 2-(methylamino)benzoate.
Aplicaciones Científicas De Investigación
Pentyl 2-(methylamino)benzoate has been used in scientific research to study its effects on the central nervous system. Studies have shown that Pentyl 2-(methylamino)benzoate acts as a serotonin releaser, which means that it increases the levels of serotonin in the brain. This can lead to increased feelings of happiness and well-being. However, Pentyl 2-(methylamino)benzoate has also been shown to have neurotoxic effects, which can cause damage to the brain.
Propiedades
Número CAS |
15236-37-0 |
|---|---|
Nombre del producto |
Pentyl 2-(methylamino)benzoate |
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
pentyl 2-(methylamino)benzoate |
InChI |
InChI=1S/C13H19NO2/c1-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14-2/h5-6,8-9,14H,3-4,7,10H2,1-2H3 |
Clave InChI |
OMFYLKAQOUNQOE-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=CC=C1NC |
SMILES canónico |
CCCCCOC(=O)C1=CC=CC=C1NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




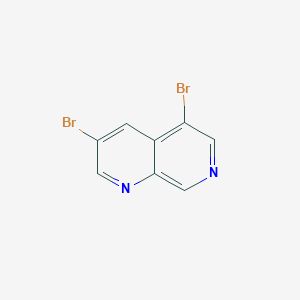
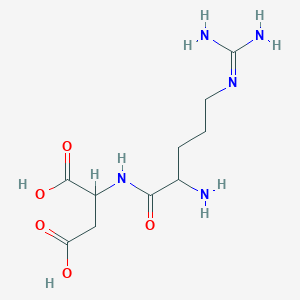
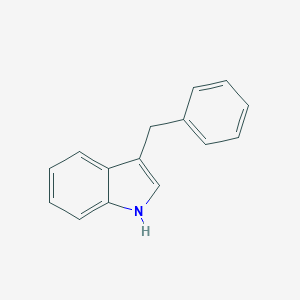
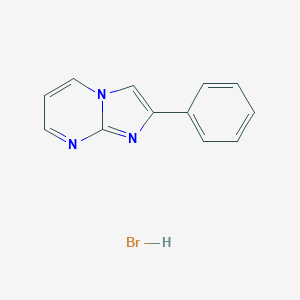
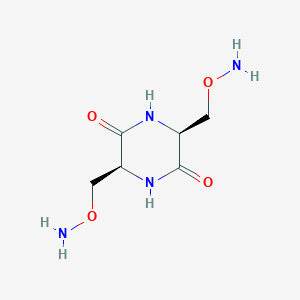
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
